Cas no 1034047-87-4 ((3-Bromo-pyrazol-1-yl)-acetic acid methyl ester)

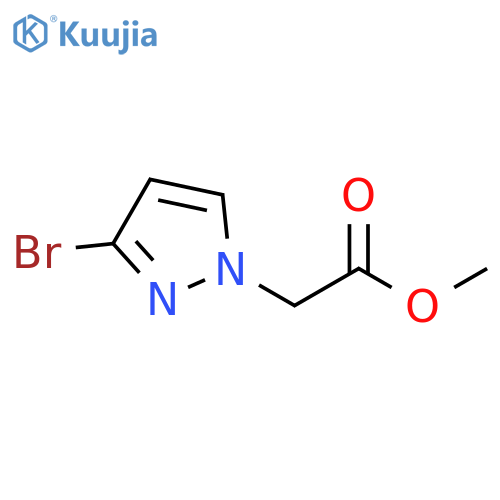

1034047-87-4 structure

商品名:(3-Bromo-pyrazol-1-yl)-acetic acid methyl ester

CAS番号:1034047-87-4

MF:C6H7BrN2O2

メガワット:219.035980463028

CID:5185877

(3-Bromo-pyrazol-1-yl)-acetic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- (3-Bromo-pyrazol-1-yl)-acetic acid methyl ester

-

- インチ: 1S/C6H7BrN2O2/c1-11-6(10)4-9-3-2-5(7)8-9/h2-3H,4H2,1H3

- InChIKey: JDHGEEBXDKLSIN-UHFFFAOYSA-N

- ほほえんだ: N1(CC(OC)=O)C=CC(Br)=N1

(3-Bromo-pyrazol-1-yl)-acetic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605884-1g |

Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate |

1034047-87-4 | 97% | 1g |

¥4564.0 | 2023-03-01 | |

| Chemenu | CM484620-1g |

Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate |

1034047-87-4 | 97% | 1g |

$652 | 2023-03-01 | |

| Ambeed | A851963-1g |

Methyl 2-(3-bromo-1H-pyrazol-1-yl)acetate |

1034047-87-4 | 97% | 1g |

$665.0 | 2024-04-26 |

(3-Bromo-pyrazol-1-yl)-acetic acid methyl ester 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

1034047-87-4 ((3-Bromo-pyrazol-1-yl)-acetic acid methyl ester) 関連製品

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1034047-87-4)(3-Bromo-pyrazol-1-yl)-acetic acid methyl ester

清らかである:99%

はかる:1g

価格 ($):598.0